molecular formula C9H10N2O B3042398 4-Amino-2-ethoxybenzonitrile CAS No. 609783-98-4

4-Amino-2-ethoxybenzonitrile

Cat. No.: B3042398
CAS No.: 609783-98-4
M. Wt: 162.19 g/mol
InChI Key: DKQHEZCOHSKISW-UHFFFAOYSA-N
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Description

4-Amino-2-ethoxybenzonitrile: is an organic compound with the molecular formula C9H10N2O It is a derivative of benzonitrile, characterized by the presence of an amino group at the fourth position and an ethoxy group at the second position on the benzene ring

Scientific Research Applications

4-Amino-2-ethoxybenzonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-ethoxybenzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 4-nitro-2-ethoxybenzonitrile is reduced to this compound using a reducing agent such as iron powder in the presence of hydrochloric acid .

Another method involves the reaction of 4-chloro-2-ethoxybenzonitrile with ammonia or an amine under suitable conditions to replace the chlorine atom with an amino group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-ethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like sodium amide or other strong bases in the presence of suitable solvents.

Major Products Formed

    Oxidation: Formation of 4-nitro-2-ethoxybenzonitrile.

    Reduction: Formation of 4-amino-2-ethoxybenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Amino-2-ethoxybenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and the target molecule involved .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Amino-2-chlorobenzonitrile: Contains a chlorine atom instead of an ethoxy group.

    4-Amino-2-fluorobenzonitrile: Contains a fluorine atom instead of an ethoxy group.

Uniqueness

4-Amino-2-ethoxybenzonitrile is unique due to the presence of the ethoxy group, which can influence its reactivity and properties compared to other similar compounds. The ethoxy group can affect the electron density on the benzene ring, thereby altering the compound’s behavior in various chemical reactions .

Properties

IUPAC Name

4-amino-2-ethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-9-5-8(11)4-3-7(9)6-10/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQHEZCOHSKISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2-ethoxy-4-nitro-benzonitrile (0.49 g, 2.54 mmol) in ethanol (50 ml) is added tin (II) chloride dihydrate (2.87 g, 12.7 mmol) and the suspension is stirred at 70° C. for 2 hours and at room temperature overnight. The reaction mixture is poured onto ice-water and the pH of the solution is adjusted to pH 7-8 by addition of sodium hydrogen carbonate solution (5% solution in water). The aqueous emulsion is filtered under vacuum and the product is extracted with ethyl acetate (2×150 ml). The organic portions are combined, washed with brine (100 ml), dried (MgSO4) and concentrated in vacuo to yield the titled product as a pale yellow solid which is used in the next step without further purification.
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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